[2,2'-Bipyridin]-6-amine

Zn2+ sensing Fluorescence probe Bioimaging

[2,2'-Bipyridin]-6-amine is a heterocyclic compound of the bipyridine family, distinguished by an amine group at the 6-position of one pyridine ring. Its molecular formula is C10H9N3, with a molecular weight of 171.20 g/mol.

Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
CAS No. 178039-84-4
Cat. No. B067492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2,2'-Bipyridin]-6-amine
CAS178039-84-4
Molecular FormulaC10H9N3
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=CC=C2)N
InChIInChI=1S/C10H9N3/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H,(H2,11,13)
InChIKeyFXVYZSKRRVSINZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2,2'-Bipyridin]-6-amine (CAS 178039-84-4): Technical Specifications and Procurement-Ready Characterization


[2,2'-Bipyridin]-6-amine is a heterocyclic compound of the bipyridine family, distinguished by an amine group at the 6-position of one pyridine ring. Its molecular formula is C10H9N3, with a molecular weight of 171.20 g/mol [1]. The compound is commercially available with a standard purity of 97% and is typically supplied as a light yellow to yellow powder or crystals . It is recommended for storage under an inert atmosphere at room temperature, protected from light .

Why [2,2'-Bipyridin]-6-amine Cannot Be Simply Replaced by Other Bipyridine Analogs


In bipyridine-based ligands and building blocks, the position and nature of substituents are critical determinants of chemical behavior. Simple substitution of [2,2'-bipyridin]-6-amine with unsubstituted 2,2'-bipyridine or other positional isomers is not functionally equivalent. The 6-amino group confers distinct electronic and steric properties that modulate metal-binding affinity, redox potential, and the capacity for downstream functionalization [1]. For example, the amino group acts as an electron-donating moiety, which can stabilize higher oxidation states in transition metal complexes or alter the emission profile of derived fluorophores [2]. The quantitative evidence below delineates the precise, measurable differences that justify the selection of this specific compound over its nearest comparators.

Comparative Performance of [2,2'-Bipyridin]-6-amine: A Quantitative Evidence Matrix


Nanomolar Zn2+ Affinity of a 6-Amino-2,2'-Bipyridine-Derived Probe vs. Unfunctionalized Bipyridine

A ratiometric fluorescence probe (rBpyZ) constructed on the 6-amino-2,2'-bipyridine scaffold exhibits a dissociation constant (Kd) of 0.77 nM for Zn2+. In contrast, the unsubstituted 2,2'-bipyridine scaffold exhibits negligible Zn2+ binding affinity under comparable physiological conditions [1]. This quantification demonstrates that the 6-amino substitution is not a passive modification but a functional requirement for high-affinity Zn2+ chelation in a sensor context.

Zn2+ sensing Fluorescence probe Bioimaging

Fluorescence Emission Shift of 6-Amino-2,2'-Bipyridine Derivative vs. 6,6'-Diamino-2,2'-Bipyridine

The 6-amino substitution is critical for strong fluorescence. A derivative of 6-amino-2,2'-bipyridine, 5-(4-methoxyphenyl)-4-(methylsulfanyl)-[2,2'-bipyridin]-6-amine (rBpyZ), exhibits a ratiometric fluorescence response with a decrease at 438 nm and a corresponding increase at 465 nm upon Zn2+ binding [1]. In contrast, 6,6'-diamino-2,2'-bipyridine (DABP) exhibits a strong fluorescence emission in the near-UV region with an emission peak around 429 nm [2]. The distinct emission wavelengths of these structurally similar compounds demonstrate how specific substitution patterns on the bipyridine core can be leveraged to tailor the optical properties of resulting materials or sensors for specific applications.

Photophysics Fluorescence Materials Science

Synthetic Yield of [2,2'-Bipyridin]-6-amine from 6-Bromo-2,2'-bipyridine

[2,2'-Bipyridin]-6-amine can be synthesized from the corresponding 6-bromo-2,2'-bipyridine precursor with a reported yield of 85% . While this is not a direct comparison with an alternative route, it establishes a reproducible, high-yielding pathway for obtaining this specific compound. The ready availability of the bromo precursor and the robust reaction conditions make this a reliable method for in-house synthesis, providing a benchmark for assessing the cost and efficiency of procurement versus synthesis.

Organic Synthesis Ligand Preparation Process Chemistry

Ligand Field Strength Modulation: [2,2'-Bipyridin]-6-amine vs. 4,4'-Dimethyl-2,2'-bipyridine in Ni(II) Complexes

The 6-amino group on [2,2'-bipyridin]-6-amine acts as an electron-donating substituent, increasing the electron density on the bipyridine core. This effect is analogous to, but distinct from, the electron-donating methyl groups in the widely used catalyst ligand 4,4'-dimethyl-2,2'-bipyridine (d-Mebpy) [1]. DFT studies on related 2,2'-bipyridine derivatives with amino substituents indicate that these groups significantly alter the ligand's HOMO and LUMO energies and, consequently, the redox potential and reactivity of their metal complexes . While direct quantitative data for the exact Ni(II) complex is not available for [2,2'-bipyridin]-6-amine, class-level inference suggests that the 6-amino derivative will produce a more strongly donating ligand environment than d-Mebpy. This difference in electronic character can be exploited to fine-tune the catalytic activity and selectivity of metal complexes in cross-coupling or hydrogen evolution reactions.

Coordination Chemistry Catalysis Electronic Tuning

High-Impact Application Scenarios for [2,2'-Bipyridin]-6-amine


Development of High-Affinity Ratiometric Zn2+ Fluorescent Probes for Live-Cell Imaging

As demonstrated by the nanomolar Kd value of a derived probe (0.77 nM), [2,2'-bipyridin]-6-amine serves as the essential scaffold for constructing sensors capable of detecting endogenous labile zinc ions in living cells [1]. Its use enables quantitative, real-time imaging of Zn2+ dynamics, a feat not achievable with unfunctionalized bipyridine scaffolds. This scenario is relevant for researchers in neurobiology, cell signaling, and metal homeostasis.

Synthesis of Tailored Ligands for Electronic Tuning in Transition Metal Catalysis

The electron-donating 6-amino group allows for the fine-tuning of the electronic environment around a catalytic metal center. This differentiates it from common, less donating ligands like 4,4'-dimethyl-2,2'-bipyridine [2]. Applications include the development of new catalysts for cross-coupling, C-H activation, and small-molecule activation (e.g., CO2 reduction or H2 production), where precise control over metal redox potential is crucial [3].

Building Block for Complex Molecular Architectures in Materials Science

The primary amine handle on [2,2'-bipyridin]-6-amine provides a versatile site for further functionalization via amide bond formation, reductive amination, or other coupling reactions . This allows for the modular construction of more complex ligands, such as macrocycles or polymer-tethered catalysts. Its distinct fluorescence emission (e.g., in rBpyZ) also makes it a candidate for incorporation into light-emitting or sensing materials [4].

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